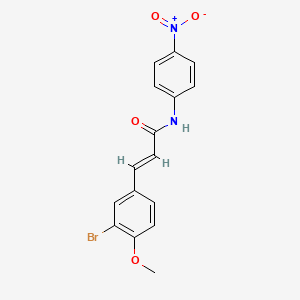
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system in which it is tested. In vitro studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have demonstrated that this compound can reduce the size of tumors and alleviate inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide in lab experiments include its high potency and selectivity towards specific enzymes and proteins. However, the limitations of this compound include its low solubility in water and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the research and development of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide. These include the optimization of its chemical structure to enhance its potency and selectivity, the investigation of its potential applications in other diseases, and the development of novel drug delivery systems to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other cellular components.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide involves the reaction of 3-bromo-4-methoxyaniline and 4-nitrophenylacrylic acid in the presence of a coupling agent and a base. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide has been studied for its potential applications in the development of new drugs and therapeutic agents. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. Moreover, this compound has shown promising results in the treatment of diseases such as cancer, arthritis, and Alzheimer's.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c1-23-15-8-2-11(10-14(15)17)3-9-16(20)18-12-4-6-13(7-5-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCSGBYZBQGRGM-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5415511.png)
![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)
![5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5415524.png)
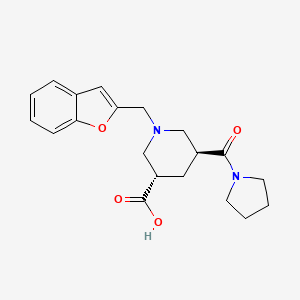
![2-(2-methoxy-4-{[1-(4-nitrobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5415539.png)
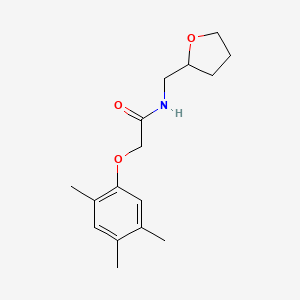
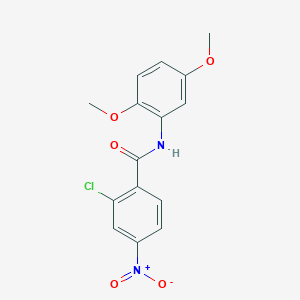
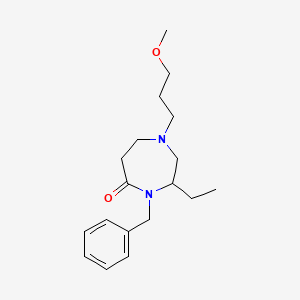

![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)
![2-(2,5-dioxoimidazolidin-4-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5415606.png)

![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)